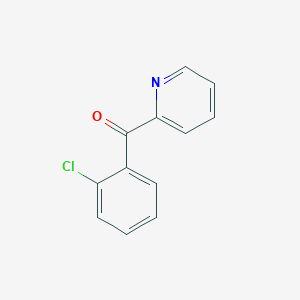

2-(2-Chlorobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPNJXJVXUZKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168707 | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-57-1 | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Chlorobenzoyl)pyridine, a molecule of interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, spectroscopic profile, and potential reactivity. Additionally, it explores plausible synthetic routes and discusses the potential biological activities of this compound based on structurally related molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities.

Chemical and Physical Properties

This compound, with the molecular formula C₁₂H₈ClNO, is a halogenated aromatic ketone.[1] Its structural features, comprising a pyridine ring linked to a 2-chlorobenzoyl group, suggest its potential as a versatile synthetic intermediate. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| CAS Number | 1694-57-1 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 52-54 °C | |

| Boiling Point | 353.4 ± 17.0 °C (Predicted) | |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.47 ± 0.10 (Predicted) | |

| Storage Temperature | Room Temperature, Inert Atmosphere |

Synthesis and Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the acylation of a suitable pyridine derivative with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. However, direct Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom and its coordination with the Lewis acid.[2][3] A more feasible approach might involve the use of a pre-functionalized pyridine or a modified Friedel-Crafts procedure.

Experimental Protocol (Proposed):

-

Activation of Pyridine: A 2-lithiated pyridine derivative could be generated in situ by reacting 2-bromopyridine with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Acylation: 2-chlorobenzoyl chloride (1.1 equivalents) is then added dropwise to the solution of the lithiated pyridine at -78 °C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

DOT Diagram: Proposed Friedel-Crafts Acylation Workflow

References

- 1. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

An In-depth Technical Guide to 2-(2-Chlorobenzoyl)pyridine (CAS: 1694-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorobenzoyl)pyridine, a heterocyclic ketone with significant potential as a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, presents available analytical data, and discusses its potential pharmacological applications, particularly in the development of antihistaminic agents. The information is structured to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 1694-57-1, is a solid organic compound. Its chemical structure features a pyridine ring acylated at the 2-position with a 2-chlorobenzoyl group.[1][2] This arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1694-57-1 | [1][2] |

| Molecular Formula | C₁₂H₈ClNO | [1][2] |

| Molecular Weight | 217.65 g/mol | [1][2] |

| IUPAC Name | (2-chlorophenyl)(pyridin-2-yl)methanone | [2] |

| Synonyms | (2-Chlorophenyl)-2-pyridylketone | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 52-54 °C | |

| Boiling Point (Predicted) | 353.4 ± 17.0 °C at 760 mmHg | |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.47 ± 0.10 |

Synthesis of this compound

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for the acylation of aromatic and heteroaromatic compounds.

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Chlorobenzoyl)pyridine, a key building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and in-depth characterization data.

Introduction

This compound, with the chemical formula C₁₂H₈ClNO, is a substituted aromatic ketone. The presence of the pyridine ring, the carbonyl linker, and the ortho-substituted chlorophenyl group makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of the chlorine atom can be leveraged for further cross-coupling reactions, while the ketone functionality allows for a wide range of chemical transformations.

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The most plausible and commonly adaptable methods include the Grignard reaction, oxidation of the corresponding secondary alcohol, and specialized acylation reactions.

Grignard-type Reaction (Proposed Primary Route)

A robust and frequently utilized method for the formation of diaryl ketones is the reaction of an organometallic species with a suitable acyl donor. For the synthesis of this compound, a Grignard-type reaction involving the addition of a 2-pyridyl organometallic reagent to a 2-chlorobenzoyl derivative is a promising approach. A patent for a similar synthesis of 2-(2-aminobenzoyl)pyridines suggests the use of 2-pyridyllithium with a substituted benzonitrile, followed by hydrolysis.

The proposed synthetic pathway is illustrated below:

Caption: Proposed Grignard-Type Synthesis of this compound.

Experimental Protocol: Grignard-Type Synthesis

This protocol is adapted from procedures for analogous compounds and represents a viable method for the target molecule's synthesis.[1]

-

Preparation of 2-Lithiopyridine: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of 2-lithiopyridine.

-

Reaction with 2-Chlorobenzonitrile: In a separate flask, dissolve 2-chlorobenzonitrile (1.1 eq.) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) 2-lithiopyridine solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of 2 M aqueous hydrochloric acid. Stir vigorously for 1-2 hours to facilitate the hydrolysis of the intermediate imine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure product.

Alternative Synthetic Routes

-

Oxidation of (2-chlorophenyl)(pyridin-2-yl)methanol: This two-step approach involves the initial synthesis of the corresponding secondary alcohol, (2-chlorophenyl)(pyridin-2-yl)methanol, via a Grignard reaction between 2-bromopyridine and 2-chlorobenzaldehyde. The resulting alcohol can then be oxidized to the target ketone using a variety of oxidizing agents such as potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or Swern oxidation conditions.

-

Friedel-Crafts Acylation of 2-Silyl-Pyridine: Direct Friedel-Crafts acylation of pyridine is generally inefficient. However, a modified approach using a 2-(trialkylsilyl)pyridine derivative can be effective. This substrate reacts spontaneously with acyl chlorides, like 2-chlorobenzoyl chloride, in a process that involves N-acylation, desilylation, C-acylation, and N-deacylation, thus avoiding the harsh conditions and catalyst issues of traditional Friedel-Crafts reactions.[2][3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Molecular Properties

| Property | Value | Source |

| CAS Number | 1694-57-1 | [4] |

| Molecular Formula | C₁₂H₈ClNO | [5] |

| Molecular Weight | 217.65 g/mol | [5] |

| IUPAC Name | (2-chlorophenyl)(pyridin-2-yl)methanone | [5] |

| Appearance | Expected to be a solid at room temperature | |

| Melting Point | 52-54 °C |

Spectroscopic Data (Predicted and Reported)

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.70 | d | 1H | Pyridine H-6 (ortho to N) |

| ~ 7.80 - 7.95 | m | 2H | Pyridine H-4, H-5 |

| ~ 7.30 - 7.50 | m | 5H | Pyridine H-3 and Chlorophenyl protons |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 193 - 195 | Carbonyl (C=O) |

| ~ 155 - 157 | Pyridine C-2 (attached to C=O) |

| ~ 149 - 150 | Pyridine C-6 |

| ~ 136 - 138 | Pyridine C-4 |

| ~ 130 - 135 | Chlorophenyl Quaternary Carbons (C-Cl, C-C=O) |

| ~ 125 - 130 | Pyridine and Chlorophenyl CH carbons |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1670 - 1690 | Strong | C=O (ketone) stretch |

| ~ 1580 - 1600 | Strong | C=C and C=N ring stretching |

| ~ 750 - 780 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation | Source |

| 217/219 | Molecular ion peak [M]⁺ and isotope peak [M+2]⁺ due to ³⁵Cl/³⁷Cl | [5] |

| 182 | Fragment ion [M - Cl]⁺ | [5] |

| 111 | Fragment ion corresponding to the chlorobenzoyl cation [C₇H₄ClO]⁺ | |

| 78 | Fragment ion corresponding to the pyridine cation [C₅H₄N]⁺ |

Experimental Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should always adhere to strict laboratory safety protocols when handling the reagents and performing the reactions described. The proposed protocols may require optimization based on specific laboratory conditions and reagent purity.

References

- 1. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]

- 2. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1694-57-1 [m.chemicalbook.com]

- 5. This compound | C12H8ClNO | CID 137164 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Chlorobenzoyl)pyridine: Molecular Structure, Properties, and Synthetic Approaches

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 2-(2-Chlorobenzoyl)pyridine. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific isomer, this document also discusses general synthetic strategies and characterization data based on closely related analogs.

Molecular Structure and Chemical Formula

This compound, with the IUPAC name (2-chlorophenyl)(pyridin-2-yl)methanone, is a heterocyclic ketone. Its structure consists of a pyridine ring acylated at the 2-position with a 2-chlorobenzoyl group.

Molecular Formula: C₁₂H₈ClNO[1][2]

The molecular structure is depicted in the following diagram:

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 217.65 g/mol | [1][2] |

| Molecular Formula | C₁₂H₈ClNO | [1][2] |

| IUPAC Name | (2-chlorophenyl)(pyridin-2-yl)methanone | [1] |

| CAS Number | 1694-57-1 | [2] |

Synthetic Approaches

A patent for the synthesis of the related isomer, 1-(4-chlorophenyl)-1-(2-pyridyl) ketone, describes a Friedel-Crafts acylation approach. This method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride.[3] Pyridines are generally poor substrates for Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, acylation can sometimes be achieved under harsh conditions or by using alternative strategies like the addition of acyl radicals or the acylation of metalated pyridines.[4]

Another viable route is the Grignard reaction. This would typically involve the preparation of a Grignard reagent from a dihalopyridine, followed by reaction with 2-chlorobenzaldehyde. Alternatively, 2-lithiopyridine could be reacted with 2-chlorobenzoyl chloride. The synthesis of 4-chlorophenyl-2-pyridinylmethanol via a Grignard reaction between 2-bromopyridine and 4-chlorobenzaldehyde has been described, which could be followed by an oxidation step to yield the ketone.[5]

A general, hypothetical workflow for the synthesis of this compound via a Grignard reaction is presented below.

Caption: Hypothetical workflow for the synthesis of this compound via a Grignard reaction followed by oxidation.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. The following tables summarize the expected and partially available data based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full, assigned spectrum is not available, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the protons and carbons of the 2-chlorophenyl and pyridin-2-yl rings. The Royal Society of Chemistry provides supplementary information for related structures which can give an indication of expected chemical shifts.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring | 7.0 - 9.0 | m |

| Chlorophenyl Ring | 7.2 - 7.8 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Pyridine & Chlorophenyl Rings | 120 - 160 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 217 (for ³⁵Cl) and 219 (for ³⁷Cl) in an approximate 3:1 ratio. PubChem indicates a top peak at m/z 182, which would correspond to the loss of a chlorine atom.[7] Common fragmentation patterns for aromatic ketones involve cleavage at the carbonyl group.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 217/219 | [M]⁺ |

| 182 | [M - Cl]⁺ |

| 139 | [C₇H₄ClO]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 78 | [C₅H₄N]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Biological Activity

There is a lack of specific studies on the biological activity of this compound in the public domain. However, various substituted pyridine derivatives have been investigated for a range of biological activities. For instance, some pyridine derivatives have been evaluated as selective SHP2 inhibitors, which is a protein tyrosine phosphatase involved in multiple signaling pathways.[8] Other studies have explored 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors with cytotoxic activity against various cancer cell lines.[9] These findings suggest that the pyridine scaffold is a valuable starting point for the design of biologically active molecules. Further research is required to determine if this compound exhibits any significant pharmacological properties.

Conclusion

This compound is a well-defined chemical entity with a known molecular structure and formula. While detailed experimental protocols and comprehensive characterization data are not extensively documented in publicly accessible scientific literature, its synthesis can be approached through established methods for pyridyl ketones, such as Friedel-Crafts acylation or Grignard reactions. The biological potential of this specific molecule remains largely unexplored, although related pyridine derivatives have shown promise in various therapeutic areas. This technical guide serves as a foundational resource, summarizing the available information and highlighting areas where further research is needed to fully characterize this compound and its potential applications.

References

- 1. This compound | C12H8ClNO | CID 137164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1694-57-1 [m.chemicalbook.com]

- 3. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(2-Chlorobenzoyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

The structural characterization of 2-(2-Chlorobenzoyl)pyridine relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | Pyridinyl-H6 |

| ~7.9 | td | 1H | Pyridinyl-H4 |

| ~7.5 | m | 1H | Pyridinyl-H5 |

| ~7.4-7.3 | m | 4H | Chlorobenzoyl-H |

| ~7.8 | d | 1H | Pyridinyl-H3 |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~194 | C=O (Ketone) |

| ~155 | Pyridinyl-C2 |

| ~149 | Pyridinyl-C6 |

| ~138 | Chlorobenzoyl-C1 |

| ~137 | Pyridinyl-C4 |

| ~131 | Chlorobenzoyl-C (C-Cl) |

| ~130-127 | Chlorobenzoyl-CH & Pyridinyl-CH |

| ~125 | Pyridinyl-C5 |

| ~122 | Pyridinyl-C3 |

Note: These are predicted values. Quaternary carbon signals are typically weaker.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| ~1100 | Medium | C-Cl stretch |

| Below 900 | Medium-Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₂H₈ClNO, with a molecular weight of approximately 217.65 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 217/219 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to the presence of Chlorine. |

| 182 | Loss of Chlorine radical ([M-Cl]⁺). This is often a significant peak in the mass spectra of chlorinated compounds.[1] |

| 154 | Loss of CO from the [M-Cl]⁺ fragment. |

| 111 | Chlorobenzoyl cation [ClC₆H₄CO]⁺. |

| 78 | Pyridinyl cation [C₅H₄N]⁺. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of around 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer relaxation delay are required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Inlet Temperature: Typically set around 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate components. For example, start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Acquisition Mode: Full scan mode is used to obtain the mass spectrum over a desired m/z range (e.g., 40-400 amu).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The logical relationship between the different analytical steps is crucial for a comprehensive structural determination.

Caption: Logic of Structural Elucidation.

References

Unveiling the Biological Potential of 2-(2-Chlorobenzoyl)pyridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a 2-chlorobenzoyl group, the resulting molecule, 2-(2-Chlorobenzoyl)pyridine, and its derivatives present a compelling area of investigation for novel pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this class of compounds, with a focus on their potential anticancer and antimicrobial properties. Due to the limited publicly available data on this compound itself, this guide also incorporates findings on closely related isomers and derivatives to illuminate the potential therapeutic avenues of this chemical scaffold.

Anticancer Activity

While specific studies on the anticancer activity of this compound are not extensively reported in publicly accessible literature, research on related benzoylpyridine and pyridine derivatives suggests a promising potential for this compound class in oncology.

Derivatives of 2-benzoylpyridine, particularly thiosemicarbazones, have demonstrated notable antiproliferative activity. The proposed mechanism for these compounds involves the disruption of iron metabolism within cancer cells, ultimately leading to cell death. Furthermore, a study on a derivative of the isomeric 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride revealed significant cytotoxicity against human colon cancer (HCT-116) cells. This activity was attributed to the induction of apoptosis, a form of programmed cell death crucial for cancer therapy. The study identified the activation of key apoptotic proteins including caspase-3, caspase-8, p21, p27, and p53.

Quantitative Anticancer Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride | HCT-116 | Data not explicitly stated in abstract |

Antimicrobial Activity

The antimicrobial potential of the this compound scaffold is suggested by studies on related compounds. For instance, benzopyrone derivatives incorporating a 2-benzoylpyridine structure have exhibited potent antifungal activity. This highlights the potential for designing novel antifungal agents based on this core structure.

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial or fungal strains were not found in the surveyed literature. Research on related structures provides some insight into potential antimicrobial efficacy.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standard methodologies for assessing anticancer and antimicrobial activities of novel compounds can be adapted.

Anticancer Activity Assays

A general workflow for evaluating the in vitro anticancer activity of a novel compound is outlined below.

MTT Assay Protocol (General)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antimicrobial Activity Assays

A standard workflow for assessing the antimicrobial activity of a novel compound is depicted below.

Broth Microdilution Assay Protocol (General)

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activity of related compounds, several potential mechanisms can be hypothesized.

For anticancer activity, the induction of apoptosis via the activation of the p53 and caspase signaling pathways is a plausible mechanism. The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis, and its activation is a common mechanism for many anticancer drugs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for the parent compound is scarce, the activities of its derivatives and isomers suggest that this chemical class is a fertile ground for the discovery of new anticancer and antimicrobial drugs.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. In-depth studies are required to elucidate the specific molecular targets and signaling pathways responsible for their biological effects. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.

2-(2-Chlorobenzoyl)pyridine literature review and background

This technical guide provides a comprehensive literature review and background on 2-(2-Chlorobenzoyl)pyridine, also known as (2-chlorophenyl)(pyridin-2-yl)methanone. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated source of its chemical properties, synthesis, and potential biological significance. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also draws upon established methodologies for structurally similar compounds to provide a foundational understanding.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C12H8ClNO.[1] Its core structure consists of a pyridine ring attached to a benzoyl group, which is substituted with a chlorine atom at the ortho position of the phenyl ring.

| Property | Value | Reference(s) |

| Molecular Formula | C12H8ClNO | [1][2] |

| Molecular Weight | 217.65 g/mol | [1][2] |

| CAS Number | 1694-57-1 | [2] |

| Appearance | Solid | - |

| Melting Point | 52-54 °C | [2] |

| Boiling Point (Predicted) | 353.4 ± 17.0 °C | [2] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.47 ± 0.10 | [2] |

Synthesis of this compound

Generalized Synthetic Workflow

A plausible synthetic route for this compound is the oxidation of a precursor alcohol, (2-chlorophenyl)(pyridin-2-yl)methanol. This alcohol can be synthesized via a Grignard reaction between 2-bromopyridine and 2-chlorobenzaldehyde.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of similar compounds and have not been specifically validated for this compound. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of (2-chlorophenyl)(pyridin-2-yl)methanol via Grignard Reaction

This procedure is adapted from the synthesis of analogous pyridinylmethanols.

-

Materials: 2-Bromopyridine, Magnesium turnings, dry Tetrahydrofuran (THF), 2-Chlorobenzaldehyde, saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a solution of 2-bromopyridine in dry THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chlorobenzaldehyde in dry THF to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (2-chlorophenyl)(pyridin-2-yl)methanol.

-

Step 2: Oxidation to this compound

The synthesized alcohol can be oxidized to the corresponding ketone using various oxidizing agents.

-

Materials: (2-chlorophenyl)(pyridin-2-yl)methanol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve (2-chlorophenyl)(pyridin-2-yl)methanol in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, work up the reaction mixture according to the specific oxidizing agent used. This may involve filtration through a pad of silica gel or celite and washing with an appropriate solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Biological Activity and Applications

The biological activities of pyridine derivatives are well-documented, with many exhibiting antimicrobial, antiviral, and anticancer properties.[3][4][5] However, a comprehensive search of the available literature did not yield specific quantitative data on the biological activity of this compound itself.

Research on structurally related compounds provides some insight into its potential applications:

-

Antimicrobial and Antiviral Potential: Pyridine-containing compounds have shown a broad spectrum of antimicrobial and antiviral activities.[3] The presence of the pyridine nucleus is often associated with these properties.

-

Anticancer Potential: Numerous pyridine derivatives have been investigated as potential anticancer agents.[4] For instance, some 2,4,6-trisubstituted pyridine derivatives have been identified as topoisomerase I/II inhibitors.[6]

-

Enzyme Inhibition: The pyridine scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern on the pyridine and benzoyl rings would determine its potential inhibitory activity against various enzymes.

It is important to note that without specific experimental data for this compound, these potential applications remain speculative. Further research is required to determine the specific biological profile of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature detailing the specific signaling pathways or mechanisms of action associated with this compound. Elucidating these would require dedicated biological and pharmacological studies. A hypothetical workflow for such an investigation is presented below.

Conclusion

This compound is a chemical entity with defined physical and chemical properties. While detailed experimental protocols for its synthesis and specific data on its biological activities are currently limited in the public domain, its structural similarity to other biologically active pyridine derivatives suggests potential for further investigation in drug discovery and development. This guide provides a foundational overview based on the available information and established chemical principles, highlighting the need for future research to fully characterize the properties and potential applications of this compound.

References

- 1. This compound | C12H8ClNO | CID 137164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1694-57-1 [m.chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Chlorobenzoyl)pyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthetic route to obtain 2-(2-Chlorobenzoyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on established chemical principles, including Grignard reagent formation and subsequent acylation.

Introduction

The synthesis of this compound from 2-chloropyridine is a challenging transformation. Direct Friedel-Crafts acylation of the pyridine ring is generally not feasible due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[1] Additionally, the nitrogen atom in the pyridine ring can be acylated, further deactivating the ring.[1] Therefore, alternative strategies are required.

The proposed protocol circumvents these challenges by employing a Grignard-based approach. This method involves the formation of a pyridyl Grignard reagent from 2-chloropyridine, which is then reacted with 2-chlorobenzoyl chloride. This nucleophilic substitution reaction at the acyl chloride is a well-established method for the formation of ketones.

Proposed Synthetic Pathway

The overall proposed synthetic transformation is as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chloropyridine | Anhydrous, 99% | Sigma-Aldrich |

| Magnesium turnings | 99.98% | Sigma-Aldrich |

| Iodine | Crystal | Fisher Scientific |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |

| 2-Chlorobenzoyl chloride | 98% | Alfa Aesar |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR |

| Saturated aqueous sodium bicarbonate | Laboratory grade | Fisher Scientific |

| Anhydrous sodium sulfate | ACS reagent | VWR |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

Step 1: Preparation of 2-Pyridylmagnesium chloride (Grignard Reagent)

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-chloropyridine (1.0 eq) in anhydrous THF.

-

Add a small amount of the 2-chloropyridine solution to the magnesium suspension and gently heat the mixture to initiate the Grignard reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2-chloropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.

Step 2: Synthesis of this compound

-

Cool the freshly prepared 2-pyridylmagnesium chloride solution to 0 °C in an ice bath.

-

Prepare a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous THF in a separate dropping funnel.

-

Add the 2-chlorobenzoyl chloride solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reactants | |

| 2-Chloropyridine | 1.0 eq |

| Magnesium | 1.2 eq |

| 2-Chlorobenzoyl chloride | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Grignard Formation Temperature | Reflux |

| Acylation Temperature | 0 °C to Room Temperature |

| Reaction Time (Grignard) | 1-2 hours |

| Reaction Time (Acylation) | 2-3 hours |

| Expected Outcome | |

| Product | This compound |

| Expected Yield | 60-70% (based on analogous reactions) |

| Appearance | Yellowish oil or low-melting solid |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.70 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 8.01 (dt, J = 7.8, 1.1 Hz, 1H), 7.85 (td, J = 7.7, 1.8 Hz, 1H), 7.50-7.35 (m, 5H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 193.5, 154.0, 149.0, 137.5, 137.0, 132.1, 131.0, 130.5, 129.0, 127.2, 126.0, 122.5 |

| Mass Spectrometry (ESI) | m/z 218.03 (M+H)⁺ |

| Infrared (IR) (KBr, cm⁻¹) | ~1670 (C=O stretch) |

Note: The characterization data presented are predicted values and should be confirmed by experimental analysis.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are moisture-sensitive; handle them under an inert atmosphere.

-

Grignard reagents are highly reactive and can ignite on contact with air or water.

-

2-Chlorobenzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction quench can be exothermic; perform it slowly and with cooling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Grignard reaction does not initiate | Inactive magnesium surface; moisture in the system | Add a fresh crystal of iodine; ensure all glassware is flame-dried and solvents are anhydrous. |

| Low yield of the final product | Incomplete Grignard formation; side reactions | Extend the reflux time for Grignard formation; maintain low temperature during the addition of the acyl chloride. |

| Impure product after chromatography | Co-eluting impurities | Optimize the solvent system for column chromatography; consider recrystallization if the product is a solid. |

Alternative Synthetic Routes

While the Grignard-based approach is a robust method, palladium-catalyzed cross-coupling reactions represent a viable alternative. For instance, a Suzuki coupling between 2-pyridylboronic acid and 2-chlorobenzoyl chloride, or a Stille coupling involving a 2-pyridylstannane derivative, could also yield the desired product.[2][3][4] These methods often offer milder reaction conditions and broader functional group tolerance but may require more expensive catalysts and ligands.[5]

This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the proposed protocol based on their specific laboratory conditions and available resources.

References

Application Notes and Protocols for 2-(2-Chlorobenzoyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorobenzoyl)pyridine is a versatile bifunctional building block in organic synthesis, featuring a reactive ketone group and a pyridine ring. This unique combination allows for its use in the construction of a variety of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. The presence of the chlorine atom on the benzoyl ring offers a potential site for further functionalization through cross-coupling reactions, enhancing its synthetic utility.

These application notes provide an overview of the synthetic utility of the 2-acylpyridine scaffold, focusing on a representative multicomponent reaction. While specific, high-yield protocols starting directly from this compound are not abundantly available in published literature, the reactivity of its core structure is well-represented by its unsubstituted analogue, 2-Benzoylpyridine. The following sections detail a protocol for a multicomponent reaction that is adaptable for this compound to synthesize complex quinoline derivatives.

Application 1: Synthesis of Substituted Quinolines via Multicomponent Condensation

The ketone moiety in this compound can readily participate in condensation reactions with aldehydes and a nitrogen source, such as ammonium acetate, to form complex heterocyclic systems. This type of reaction, often a variation of the Hantzsch pyridine synthesis or related multicomponent reactions, is a powerful tool for building molecular complexity in a single step. The pyridine ring itself can act as a directing group and influences the electronic properties of the resulting molecule.

A notable example of this reactivity is the synthesis of 2-(2-hydroxyphenyl)-4-(pyridin-2-yl)-quinoline, which is formed from the reaction of 2-Benzoylpyridine, salicylaldehyde, and ammonium acetate in refluxing acetic acid.[1] The reaction proceeds through the formation of an imine from the benzoylpyridine, followed by a cascade of condensation and cyclization steps. The 2-chlorophenyl group in this compound is expected to be well-tolerated in this transformation, yielding the corresponding substituted quinoline.

Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)-4-(pyridin-2-yl)-quinoline Analogues

This protocol is adapted from a documented procedure for 2-Benzoylpyridine and is expected to be applicable to this compound with minor optimization.[1]

Objective: To synthesize a substituted quinoline via a one-pot multicomponent reaction.

Materials:

-

This compound

-

Salicylaldehyde

-

Ammonium acetate

-

Glacial Acetic Acid

-

Deionized Water

-

Acetonitrile (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (4.0 mmol, 0.87 g) and ammonium acetate (22.0 mmol, 1.70 g) in glacial acetic acid (30 mL).

-

Add salicylaldehyde (6.0 mmol, 0.73 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After 6 hours, cool the reaction mixture to room temperature.

-

Pour the cooled solution into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Purify the crude product by recrystallization from acetonitrile to yield the final quinoline derivative.

Data Presentation

The following table summarizes the reactant quantities and expected yield based on the protocol for the unsubstituted 2-Benzoylpyridine.[1] Yields for the 2-chloro-substituted analogue may vary.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Weight/Volume |

| 2-Benzoylpyridine* | 1.0 | 183.21 | 4.0 | 0.732 g |

| Salicylaldehyde | 1.5 | 122.12 | 6.0 | 0.733 g |

| Ammonium Acetate | 5.5 | 77.08 | 22.0 | 1.70 g |

| Glacial Acetic Acid | Solvent | 60.05 | - | 30 mL |

| Product | MW | Reported Yield | ||

| MZC** | - | 348.40 | - | 60% (0.687 g) |

* Data is for the unsubstituted 2-Benzoylpyridine. This compound (MW: 217.65 g/mol ) should be used as the starting material for the target synthesis. ** MZC refers to the product 2-(2-hydroxyphenyl)-4-(pyridin-2-yl)-quinoline.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of substituted quinolines.

Caption: Workflow for the synthesis of quinoline derivatives.

Logical Relationship Diagram

This diagram shows the role of this compound as a versatile building block.

References

Application Notes and Protocols: 2-(2-Chlorobenzoyl)pyridine as a Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(2-Chlorobenzoyl)pyridine as a key intermediate in the synthesis of potential agrochemicals. While direct synthesis of major commercial agrochemicals from this specific isomer is not widely documented in public literature, its structural features make it a valuable starting material for the exploration of novel fungicides, herbicides, and insecticides.

Introduction: The Potential of this compound in Agrochemical Discovery

Pyridine-based compounds are integral to the agrochemical industry, forming the core of numerous successful commercial products. The unique electronic properties and metabolic stability of the pyridine ring contribute to the biological activity and selectivity of these molecules. This compound, possessing both a reactive ketone functionality and a synthetically versatile pyridine ring, serves as an excellent scaffold for the generation of diverse chemical libraries for agrochemical screening. The presence of the ortho-chlorine atom on the benzoyl group can influence the conformational properties and metabolic stability of the final products, potentially leading to enhanced efficacy or a novel mode of action.

This document outlines a representative synthetic pathway for the conversion of this compound into a series of pyrazole-containing compounds, a class of heterocycles well-represented in commercial agrochemicals. The subsequent protocols provide detailed methodologies for these transformations.

Synthetic Pathway Overview: From Ketone to Bioactive Pyrazole

The central strategy involves the transformation of the ketone group of this compound into a pyrazole ring. This is a common and effective method for introducing a toxophoric moiety known for its activity in various classes of pesticides. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for the conversion of this compound to a library of pyrazole derivatives.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the key transformations in the synthesis of pyrazole derivatives from this compound.

Synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione (Intermediate C)

This protocol describes the Claisen condensation of this compound with a suitable methylating agent to form the corresponding 1,3-diketone.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| This compound | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis Grade | Alfa Aesar |

| Sodium Methoxide (NaOMe) | Anhydrous | Acros Organics |

| Toluene | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M Aqueous | VWR |

| Ethyl Acetate | HPLC Grade | J.T. Baker |

| Brine | Saturated Solution | In-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |

Procedure:

-

To a stirred solution of this compound (10.0 g, 46.0 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere, add sodium methoxide (3.7 g, 68.5 mmol).

-

Heat the mixture to 60 °C.

-

Add N,N-Dimethylformamide dimethyl acetal (6.6 g, 55.2 mmol) dropwise over 30 minutes.

-

Maintain the reaction at 80 °C for 4 hours, monitoring the progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully quench with 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,3-diketone.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Physical State | Yellow Solid |

| Melting Point | 88-92 °C |

Synthesis of 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole (Intermediate E)

This protocol details the cyclization of the 1,3-diketone with hydrazine to form the pyrazole ring.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione | As synthesized | - |

| Hydrazine Hydrate | 80% in water | Sigma-Aldrich |

| Ethanol | 200 Proof | Fisher Scientific |

Procedure:

-

Dissolve 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione (5.0 g, 19.3 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.5 g, 24.1 mmol) to the solution.

-

Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add cold water (50 mL) to the residue, and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Physical State | Off-white solid |

| Melting Point | 155-160 °C |

Potential Agrochemical Applications and Biological Pathways

Derivatives of 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole can be further functionalized, for instance, by N-alkylation or N-arylation, to generate a library of compounds for screening. Many commercial agrochemicals containing a pyrazole core are known to act on specific biological targets in pests and weeds.

Potential Modes of Action:

-

Insecticides: Many pyrazole-based insecticides act as GABA (gamma-aminobutyric acid) receptor antagonists in the insect nervous system. This leads to hyperexcitation, convulsions, and eventual death of the insect.

-

Fungicides: Certain pyrazole fungicides inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to fungal cell death.

-

Herbicides: Some pyrazole herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.

Figure 2: Plausible insecticidal mode of action for pyrazole derivatives via GABA receptor antagonism.

Data Summary

The following table summarizes the expected physicochemical properties of the synthesized intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 1-(2-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione | C₁₄H₁₀ClNO₂ | 259.69 | Yellow Solid | 75-85 |

| 3-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-pyrazole | C₁₄H₁₀ClN₃ | 255.70 | Off-white solid | 85-95 |

Conclusion

This compound is a promising starting material for the synthesis of novel compounds with potential agrochemical applications. The protocols provided herein offer a robust pathway to a pyrazole-based scaffold, which can be further diversified to explore a range of biological activities. Researchers are encouraged to adapt and optimize these methods for the development of new and effective crop protection agents.

Application Notes and Protocols for the Quantification of 2-(2-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorobenzoyl)pyridine is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, specific, and suitable for researchers in academic and industrial settings.

While specific validated methods for this compound are not extensively available in public literature, the following protocols have been developed based on established analytical principles and methods for structurally related compounds, such as other chlorinated pyridine derivatives.[1][2][3]

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for method development and optimization.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClNO | [4] |

| Molecular Weight | 217.65 g/mol | [4] |

| pKa | 2.47 ± 0.10 | [4] |

| LogP | 3.15 | Predicted |

| Boiling Point | ~350-400 °C | Predicted |

| UV Absorbance | ~250-280 nm | Predicted |

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a robust and widely used technique for the quantification of non-volatile and thermally stable organic molecules.[5][6] A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix.

Instrumentation:

-

A standard HPLC system equipped with a UV detector.[7]

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)[1][8] |

| Flow Rate | 1.0 mL/min[7] |

| Detection Wavelength | 254 nm[7] |

| Injection Volume | 10 µL[7][8] |

| Column Temperature | 30 °C[8] |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.[5]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and integrate the peak area of the analyte.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[5]

-

Illustrative Quantitative Data: HPLC-UV

The following table summarizes the expected performance characteristics of the HPLC-UV method.

Table 2: Illustrative HPLC-UV Method Validation Parameters

| Parameter | Expected Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

HPLC-UV Analysis Workflow

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.[9] This method is ideal for trace-level quantification and confirmation of the identity of this compound.

Experimental Protocol: GC-MS

Objective: To detect and quantify this compound at trace levels and to confirm its identity.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS).[9]

-

Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

| Parameter | Recommended Setting |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[9] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for confirmation |

| Monitored Ions (SIM) | m/z 217 (M+), 182, 111 (To be confirmed with a reference standard) |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.[9]

-

Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent to an expected concentration within the calibration range.

-

If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be required for sample cleanup.

-

-

Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

-

Quantification and Confirmation:

-

For quantification, use the peak area of the primary ion (m/z 217) in SIM mode and construct a calibration curve.

-

Confirm the identity of the analyte by comparing the retention time and the mass spectrum (in full scan mode) with that of a reference standard.[9]

-

Illustrative Quantitative Data: GC-MS

The following table summarizes the expected performance characteristics of the GC-MS method.

Table 3: Illustrative GC-MS Method Validation Parameters

| Parameter | Expected Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.1 ng/mL[9] |

| Limit of Quantitation (LOQ) | ~0.5 ng/mL[9] |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10%[9] |

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the GC-MS method offers higher sensitivity and specificity for trace-level detection and identity confirmation.[5] It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.

References

- 1. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. helixchrom.com [helixchrom.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 1694-57-1 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

experimental protocol for the oxidation of 2-(2-chlorobenzyl)pyridine

Application Notes: Oxidation of 2-(2-chlorobenzyl)pyridine

The oxidation of the benzylic methylene group in 2-(2-chlorobenzyl)pyridine to the corresponding ketone, 2-(2-chlorobenzoyl)pyridine, is a crucial transformation in organic synthesis. The resulting aromatic ketone serves as a versatile intermediate in the development of pharmaceutical compounds and other fine chemicals.[1] The selective oxidation of a C(sp³)–H bond adjacent to both a pyridine and a chlorophenyl ring can be achieved through various methods, ranging from classical stoichiometric oxidants to modern catalytic systems.

Several methods have been developed for this type of benzylic oxidation. Traditional approaches often rely on strong, stoichiometric oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.[2] While effective, these methods can generate significant amounts of toxic metal waste.[3] More contemporary and sustainable methods focus on catalysis, employing transition metals such as copper or iron in conjunction with molecular oxygen as the terminal oxidant.[2][3][4] These aerobic oxidation methods are considered "greener" as they utilize readily available and environmentally benign oxygen, often requiring only a catalytic amount of the metal promoter.[3]

When selecting a method, researchers must consider factors such as reaction efficiency, substrate tolerance, cost, and environmental impact. For instance, the pyridine nitrogen is susceptible to oxidation, which could lead to the formation of a pyridine N-oxide byproduct.[5][6] Therefore, reaction conditions must be carefully optimized to favor the desired benzylic oxidation.

Experimental Protocols

This section details two distinct protocols for the oxidation of 2-(2-chlorobenzyl)pyridine. The first employs a classical strong oxidant, while the second utilizes a modern copper-catalyzed aerobic system.

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is adapted from established procedures for the oxidation of similar benzylpyridine derivatives and uses potassium permanganate as a powerful and cost-effective oxidizing agent.[7]

Materials:

-

2-(2-chlorobenzyl)pyridine

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Ethyl acetate

-

Methanol (for quenching)

-

Petroleum ether or ligroin (for recrystallization)

-

Reaction flask equipped with a condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a reaction flask, suspend 2-(2-chlorobenzyl)pyridine in water.

-

Begin vigorous stirring and heat the mixture to approximately 85°C.

-

Once the temperature is stable, add potassium permanganate to the mixture in small portions over a period of 1-2 hours. Caution: The reaction is exothermic; monitor the temperature closely to ensure it does not exceed 95°C.[7]

-

After the complete addition of KMnO₄, maintain the reaction mixture at 85-95°C for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

After the reaction is complete, cool the mixture slightly and quench the excess potassium permanganate by carefully adding a small amount of methanol and stirring for 15 minutes.

-

Cool the mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as petroleum ether or ligroin.[5]

Protocol 2: Copper-Catalyzed Aerobic Oxidation

This protocol describes a more sustainable approach using a copper catalyst and molecular oxygen from the air as the stoichiometric oxidant.[3][4][5] This method may require optimization for this specific substrate.[5]

Materials:

-

2-(2-chlorobenzyl)pyridine

-

Copper(I) iodide (CuI) or other suitable copper salt (e.g., FeCl₂·4H₂O can also be used)[4]

-

Acetic acid (AcOH)

-

Dimethyl sulfoxide (DMSO)

-

Reaction flask equipped with a condenser

-

Magnetic stirrer and hot plate

-

Oxygen supply (balloon or direct inlet) or access to air

Procedure:

-

To a reaction flask, add 2-(2-chlorobenzyl)pyridine, a catalytic amount of the copper salt (e.g., 10 mol%), and acetic acid as a promoter.[5]

-

Add DMSO as the solvent.

-

With vigorous stirring, heat the reaction mixture to 100-130°C.[4][5]

-

Introduce a stream of oxygen into the reaction mixture or ensure the reaction is open to the air (an oxygen balloon is recommended for efficiency).[5]

-

Monitor the reaction progress using TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by partitioning the mixture between water and an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[5]

Data Presentation

The following table summarizes various reported conditions for the oxidation of benzylpyridines, which can serve as a starting point for the optimization of the 2-(2-chlorobenzyl)pyridine oxidation.

| Oxidation Method | Oxidant / Catalyst | Solvent | Temperature | Key Characteristics |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Water | 85-95°C | Strong, stoichiometric oxidant; effective but produces MnO₂ waste.[7] |

| Dichromate Oxidation | Sodium Dichromate (Na₂Cr₂O₇) | Acetic Acid | Reflux | Strong, stoichiometric oxidant; generates toxic chromium waste.[5] |

| Iron-Catalyzed Aerobic | FeCl₂·4H₂O (10 mol%) / O₂ | DMSO | 100-130°C | Sustainable method using an inexpensive iron catalyst and air.[4] |

| Copper-Catalyzed Aerobic | CuI / O₂ | DMSO | 100-130°C | Efficient aerobic oxidation; acetic acid is often used as a promoter.[4][5] |

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow.

Caption: Reaction scheme for the oxidation of 2-(2-chlorobenzyl)pyridine.

Caption: General experimental workflow for the oxidation synthesis.

References